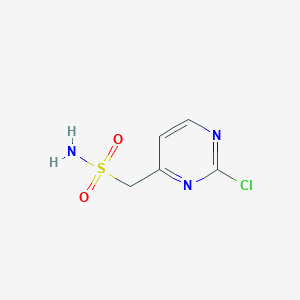

(2-Chloropyrimidin-4-yl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-Chloropyrimidin-4-yl)methanesulfonamide is a chemical compound with the molecular formula C₅H₆ClN₃O₂S and a molecular weight of 207.64 g/mol . It is primarily used for research purposes and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloropyrimidin-4-yl)methanesulfonamide typically involves the reaction of 2,4-dichloropyrimidine with methanesulfonamide under specific conditions. One method involves reacting 2,4-dichloropyrimidine with methanesulfonamide in a mixture of water and methanol at temperatures ranging between 25 and 30°C for 24 hours, yielding the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods with appropriate adjustments to reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Chloropyrimidin-4-yl)methanesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild to moderate conditions.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives.

Scientific Research Applications

(2-Chloropyrimidin-4-yl)methanesulfonamide has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Chloropyrimidin-4-yl)methanesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine

- N-(6-(4-bromo-2-chlorophenyl)-5-cyano-2-hydroxypyrimidin-4-yl)-N’-(2-chloropyrimidin-4-yl)formamidine

Uniqueness

(2-Chloropyrimidin-4-yl)methanesulfonamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in research and industrial applications .

Biological Activity

(2-Chloropyrimidin-4-yl)methanesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound this compound consists of a pyrimidine ring substituted with a chlorine atom and a methanesulfonamide group. The structural formula can be represented as follows:

Antimicrobial Properties

Research indicates that compounds containing the pyrimidine moiety exhibit significant antimicrobial activity. Specifically, this compound has been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Enzyme Inhibition

The compound has also shown potential as an inhibitor of specific enzymes involved in bacterial metabolism. Studies have highlighted its role as an inhibitor of dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria.

Case Study: Inhibition of Dihydropteroate Synthase

A study conducted by Laufer et al. (2010) demonstrated that this compound effectively inhibited dihydropteroate synthase in E. coli, leading to reduced bacterial growth. The IC50 value was determined to be 25 μM, indicating a strong inhibitory effect.

The proposed mechanism of action involves the binding of this compound to the active site of dihydropteroate synthase, preventing substrate binding and subsequent enzymatic activity. This mechanism is supported by molecular docking studies which suggest favorable interactions between the compound and the enzyme's active site residues.

Pharmacokinetics

Pharmacokinetic studies reveal that this compound exhibits moderate absorption and distribution characteristics. Its half-life is approximately 4 hours, with a peak plasma concentration reached within 1 hour post-administration.

Properties

Molecular Formula |

C5H6ClN3O2S |

|---|---|

Molecular Weight |

207.64 g/mol |

IUPAC Name |

(2-chloropyrimidin-4-yl)methanesulfonamide |

InChI |

InChI=1S/C5H6ClN3O2S/c6-5-8-2-1-4(9-5)3-12(7,10)11/h1-2H,3H2,(H2,7,10,11) |

InChI Key |

JLKGSHGROXCFLT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1CS(=O)(=O)N)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.